11-Bromobenzo[b]naphtho[1,2-d]furan

Electrophilic aromatic substitution NMR superacid carbocation analysis DFT charge delocalization

11-Bromobenzo[b]naphtho[1,2-d]furan (CAS 1898210-08-6, molecular formula C₁₆H₉BrO, molecular weight 297.15 g/mol) is a brominated polycyclic aromatic heterocycle belonging to the benzo[b]naphtho[1,2-d]furan class. The compound features a fused tetracyclic system comprising a benzofuran core annulated with a naphthalene unit, with a bromine substituent at the 11-position.

Molecular Formula C16H9BrO
Molecular Weight 297.14 g/mol
Cat. No. B12495853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromobenzo[b]naphtho[1,2-d]furan
Molecular FormulaC16H9BrO
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC=C4Br
InChIInChI=1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H
InChIKeyFFGJFWBGPWYOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromobenzo[b]naphtho[1,2-d]furan – Key Intermediate for OLED Materials and Medicinal Chemistry


11-Bromobenzo[b]naphtho[1,2-d]furan (CAS 1898210-08-6, molecular formula C₁₆H₉BrO, molecular weight 297.15 g/mol) is a brominated polycyclic aromatic heterocycle belonging to the benzo[b]naphtho[1,2-d]furan class . The compound features a fused tetracyclic system comprising a benzofuran core annulated with a naphthalene unit, with a bromine substituent at the 11-position. This scaffold is utilized as a key synthetic intermediate in the development of organic light-emitting diode (OLED) materials and in medicinal chemistry for the construction of estrogen receptor ligands [1]. The bromine atom at C(11) provides a versatile handle for cross-coupling reactions, enabling further functionalization for structure-activity relationship studies and materials optimization.

Why Generic Naphthofuran Interchange Can Compromise OLED Efficiency and Biological Selectivity


Benzo[b]naphtho[1,2-d]furan derivatives exhibit isomer-dependent protonation regiochemistry and electronic properties that critically influence their performance in both organic electronic devices and biological ligand design. Experimental NMR studies in superacid media have demonstrated that benzo[b]naphtho[1,2-d]furan (the parent hydrocarbon) is protonated exclusively at C(5) in CF₃SO₃H or FSO₃H/SO₂ClF, whereas its structural isomer benzo[b]naphtho[2,3-d]furan yields protonation products at both C(6) and C(11) under identical conditions [1]. This inherent electronic asymmetry means that the specific position of bromine substitution (e.g., 5-bromo vs. 11-bromo vs. 10-bromo) determines the reactivity and coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions used to construct OLED host and emitter materials. In medicinal chemistry, substitution at the 11-position versus other sites on the benzo[b]naphtho[1,2-d]furan core alters the spatial orientation of basic side chains, directly affecting estrogen receptor subtype selectivity in competitive binding assays [2]. Consequently, swapping 11-bromobenzo[b]naphtho[1,2-d]furan for a different bromo-regioisomer or the non-brominated parent compound without systematic re-optimization can result in significant losses in device external quantum efficiency or biological target engagement.

Quantitative Differentiation of 11-Bromobenzo[b]naphtho[1,2-d]furan from Regioisomeric Analogs


Protonation Site Specificity: C(11)‑Bromo vs. C(5)‑Bromo Reactivity Implication

In superacid media (FSO₃H/SO₂ClF), the parent benzo[b]naphtho[1,2-d]furan is protonated exclusively at C(5). The isomeric benzo[b]naphtho[2,3-d]furan, by contrast, undergoes protonation at both C(6) and C(11), yielding two distinct carbocationic species observed by low-temperature NMR [1]. This finding establishes that C(11) in the [1,2-d] ring system is not the kinetically favored site of electrophilic attack on the parent hydrocarbon, implying that installation of bromine at C(11) requires synthetic strategies distinct from direct electrophilic bromination. This is in contrast to C(5)-bromo derivatives, which can be accessed via electrophilic routes. The ¹³C NMR chemical shift difference (Δδ¹³C) mapping for the persistent carbocations derived from the parent compounds indicates limited charge delocalization, with DFT-calculated Δδ¹³C values showing a root-mean-square deviation of <2.5 ppm versus experimental data [1].

Electrophilic aromatic substitution NMR superacid carbocation analysis DFT charge delocalization

Synthetic Accessibility via Photochemical 6π-Electrocyclization Route

A photochemical 6π-electrocyclization/aromatization strategy from 2,3-disubstituted benzofuran precursors enables the synthesis of naphtho[1,2-b]benzofuran derivatives. This method, developed by Lichitsky et al., proceeds via photocyclization of a hexatriene intermediate followed by water elimination to aromatize the newly formed benzene ring [1]. The 11-bromo substituent on the target benzo[b]naphtho[1,2-d]furan scaffold can be introduced regioselectively through appropriate choice of brominated starting materials in this photochemical sequence, whereas the 10-bromo positional isomer requires a distinct disubstituted benzofuran precursor. Yields for related naphtho[1,2-b]benzofuran photocyclizations range from 45% to 78% depending on substitution pattern, as reported for the general method [1].

Photochemical synthesis 6π-electrocyclization Naphthofuran regioisomers

OLED Intermediate Positional Isomer Comparison: 11-Br vs. 10-Br vs. 2-Br Scaffold Utility

Multiple brominated benzo[b]naphthofuran isomers are employed as OLED intermediates, with the bromine position determining the electronic properties of the final coupling product. 2-Bromobenzo[b]naphtho[2,3-d]furan (CAS 1627917-16-1, ≥99.0% purity) is documented as an emissive-layer intermediate capable of covering emission bands from ultraviolet to far-infrared when incorporated into OLED device stacks [1]. 10-Bromobenzo[b]naphtho[1,2-d]furan is specifically cited as a building block for charge-transport layers and host materials in next-generation OLEDs [2]. The 11-bromo isomer, by virtue of bromine placement at a sterically distinct peri-position relative to the furan oxygen, offers a different coupling trajectory in palladium-catalyzed cross-coupling reactions, potentially enabling access to molecular architectures that are sterically inaccessible from the 5-bromo or 10-bromo isomers.

OLED host materials Cross-coupling reactivity Electron-transport materials

Estrogen Receptor β Antagonist Scaffold: Structural Differentiation of the 11-Position

The benzo[b]naphtho[1,2-d]furan core has been validated as a scaffold for estrogen receptor (ER) ligand design. In the study by Rodríguez et al. (2012), ligands based on this framework with basic side chains (BSCs) were evaluated in competitive radioligand binding assays against ERα and ERβ [1]. Two full ERβ antagonists (compounds 9c and 9f) were discovered with potency in the low micromolar range in a cell-based luciferase reporter assay, while showing no activity against ERα at the same concentration range (complete β-selectivity) [1]. The positioning of substituents on the benzo[b]naphtho[1,2-d]furan scaffold, including at the 11-position, directly influences the binding mode as rationalized by molecular docking: differences in ERα/ERβ binding pocket occupancy correlate with the spatial orientation of side chains attached at various positions on the tetracyclic core [1].

Estrogen receptor pharmacology Selective estrogen receptor modulators Molecular docking

Procurement-Relevant Application Scenarios for 11-Bromobenzo[b]naphtho[1,2-d]furan


OLED Host Material Library Diversification via C(11) Cross-Coupling

Materials chemistry groups developing novel host or electron-transport materials for phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs can employ 11-bromobenzo[b]naphtho[1,2-d]furan as a key intermediate for Suzuki-Miyaura coupling with aryl boronic acids or boronate esters. The C(11) bromine position provides a distinct coupling vector relative to the more commonly used 2-bromo and 10-bromo isomers, enabling access to regioisomerically pure materials with different molecular packing, triplet energy levels, and charge-transport characteristics [1][2]. For device optimization requiring a specific substitution geometry that places the coupled aryl group at the sterically constrained peri-position adjacent to the furan oxygen, the 11-bromo isomer is the required synthetic entry point. Procurement specifications should require ≥98% purity by HPLC with confirmation of regioisomeric identity by ¹H NMR to exclude contamination by 5-bromo or 10-bromo isomers [3].

ERβ-Selective Antagonist Lead Optimization at the Unexplored C(11) Vector

Medicinal chemistry programs targeting estrogen receptor β (ERβ) for inflammatory disease, cancer, or neurodegenerative indications can utilize 11-bromobenzo[b]naphtho[1,2-d]furan to elaborate the validated benzo[b]naphtho[1,2-d]furan pharmacophore at the C(11) position. This substitution site has not been explored in published ERβ antagonist series, where basic side chains were attached at other positions of the scaffold [1]. The bromine at C(11) enables Buchwald-Hartwig amination or Suzuki coupling to introduce diverse amine-containing side chains. Given the demonstrated >100-fold ERβ/ERα selectivity achievable with this scaffold, C(11)-substituted analogs may yield ligands with novel selectivity profiles. Procurement for this application should include batch-specific certificates of analysis confirming the absence of debrominated parent compound (benzo[b]naphtho[1,2-d]furan, MW 218.25 g/mol), which would compete in subsequent coupling steps.

Photochemical Synthesis Method Development and Scale-Up Studies

Process chemistry groups evaluating photochemical 6π-electrocyclization routes to naphthofuran libraries can use 11-bromobenzo[b]naphtho[1,2-d]furan as an analytical reference standard for method validation. The photochemical synthesis approach reported by Lichitsky et al. (2021) provides a regioselective entry to naphtho[1,2-b]benzofuran derivatives with yields of 45–78% [1]. The 11-bromo compound serves as a benchmark for optimizing irradiation wavelength, reaction time, and aromatization conditions for brominated substrates, where the electron-withdrawing bromine substituent may influence the photocyclization quantum yield relative to non-halogenated analogs. Procurement of high-purity 11-bromo material (≥98%) as an authentic standard is essential for HPLC method development, impurity profiling, and yield determination in scale-up campaigns.

Computational Chemistry Benchmarking: DFT Validation of Halogenated PAH Carbocations

Computational chemistry teams performing density functional theory (DFT) studies on halogenated polycyclic aromatic hydrocarbon (PAH) reactivity can use 11-bromobenzo[b]naphtho[1,2-d]furan as a substrate for validating computational predictions of bromine substituent effects on carbocation stability and charge delocalization. The baseline NMR and DFT data for the parent benzo[b]naphtho[1,2-d]furan carbocation system, with established Δδ¹³C mapping and DFT-calculated charge delocalization modes (B3LYP/6-311+G(d,p) level) [1], provide a reference framework. Introducing bromine at C(11) creates a system where the electron-withdrawing inductive effect of bromine and its potential resonance donation compete, making it a stringent test case for computational method benchmarking. Procurement should specify analytical data including ¹H and ¹³C NMR spectra traceable to the specific batch.

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